An In-depth Technical Guide to 5-Chloro-6-phenylpyridin-3-ol (CAS 1355070-34-6)
An In-depth Technical Guide to 5-Chloro-6-phenylpyridin-3-ol (CAS 1355070-34-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-6-phenylpyridin-3-ol (CAS 1355070-34-6), a substituted pyridinol of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document leverages predictive modeling, analysis of analogous structures, and established principles of organic chemistry to offer valuable insights. This guide covers predicted physicochemical properties, a plausible (though hypothetical) synthetic route, expected spectral characteristics, and a discussion of its potential biological significance and applications. The information presented herein is intended to serve as a foundational resource for researchers initiating projects involving this molecule, enabling informed experimental design and hypothesis generation.
Introduction and Scientific Context
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous approved drugs and clinical candidates.[1][2] The introduction of specific substituents, such as halogens and aryl groups, can profoundly influence a molecule's physicochemical properties, metabolic stability, and biological activity.[3][4] The title compound, 5-Chloro-6-phenylpyridin-3-ol, combines several key structural features: a 3-hydroxypyridine core, a chloro substituent, and a phenyl group.
The 3-hydroxypyridine moiety is of particular interest due to its potential for hydrogen bonding and its presence in various bioactive natural products.[5] The chlorine atom can enhance membrane permeability and metabolic stability, and may participate in halogen bonding, a recognized interaction in drug-receptor binding.[3][4] The phenyl group provides a lipophilic domain and can engage in π-stacking interactions. This combination of functionalities suggests that 5-Chloro-6-phenylpyridin-3-ol is a promising scaffold for the development of novel therapeutics.
This guide aims to bridge the current information gap by providing a detailed theoretical and predictive analysis of this compound, thereby facilitating its future investigation and application in drug discovery and development.
Physicochemical Properties (Predicted)
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. In the absence of experimental data, a variety of computational models can provide reliable predictions.
| Property | Predicted Value | Method/Rationale |
| Molecular Formula | C₁₁H₈ClNO | - |
| Molecular Weight | 205.64 g/mol | - |
| logP (Octanol/Water Partition Coefficient) | 2.5 - 3.5 | Prediction based on similar structures and computational models. The phenyl and chloro groups increase lipophilicity, while the hydroxyl group reduces it.[] |
| Aqueous Solubility | Low | Predicted based on high logP. Likely to be poorly soluble in water. |
| pKa (acidic) | 8.0 - 9.0 | The phenolic hydroxyl group is expected to be weakly acidic. |
| pKa (basic) | 2.0 - 3.0 | The pyridine nitrogen is expected to be weakly basic due to the electron-withdrawing effects of the chloro and phenyl substituents. |
| Melting Point | 150 - 180 °C | Estimated based on the rigid aromatic structure and potential for intermolecular hydrogen bonding. |
| Polar Surface Area (PSA) | ~40-50 Ų | Calculated based on the hydroxyl and nitrogen atoms, suggesting moderate cell permeability.[7] |
Synthesis and Purification: A Hypothetical Protocol
While a specific synthesis for 5-Chloro-6-phenylpyridin-3-ol has not been detailed in the literature, a plausible route can be designed based on established methods for constructing substituted 3-hydroxypyridines.[5][8][9] The following protocol is a hypothetical, yet chemically sound, approach.
Proposed Synthetic Pathway
A convergent synthesis could involve the construction of a substituted furan followed by a ring transformation to the desired pyridine.
Caption: Hypothetical synthesis of 5-Chloro-6-phenylpyridin-3-ol.
Step-by-Step Hypothetical Protocol
Step 1: Synthesis of an appropriate 2-acyl-5-phenylfuran derivative.
-
To a solution of 2-phenylfuran in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add a Lewis acid catalyst (e.g., SnCl₄).
-
Cool the mixture to 0 °C.
-
Slowly add an appropriate acylating agent (e.g., chloroacetyl chloride) to introduce the necessary carbon and chlorine atoms.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 2-acyl-5-phenylfuran intermediate.
Causality: The Friedel-Crafts acylation is a classic method for introducing acyl groups onto aromatic rings like furan. The use of a chloro-substituted acylating agent is a strategic choice to incorporate the chlorine atom early in the synthesis.
Step 2: Ring Expansion to 5-Chloro-6-phenylpyridin-3-ol.
-
Place the purified 2-acyl-5-phenylfuran intermediate in a high-pressure reactor.
-
Add a source of ammonia, such as a solution of ammonia in methanol.
-
Seal the reactor and heat to a high temperature (e.g., 150-200 °C) for several hours. The pressure will increase significantly.
-
After cooling, carefully vent the reactor.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 5-Chloro-6-phenylpyridin-3-ol.
Causality: The reaction of 2-acylfurans with ammonia at high temperature and pressure is a known method for the synthesis of 3-hydroxypyridines.[5] This transformation involves a series of condensations and rearrangements to form the pyridine ring.
Spectral Characteristics (Predicted)
The following are predicted spectral data based on the structure of 5-Chloro-6-phenylpyridin-3-ol and spectroscopic principles for analogous compounds.
¹H NMR Spectroscopy
-
Aromatic Protons (Phenyl group, ~7.2-7.6 ppm): A multiplet integrating to 5 protons is expected.
-
Pyridine Protons (~7.0-8.0 ppm): Two doublets are expected for the two protons on the pyridine ring, with a small coupling constant (J ≈ 2-3 Hz). The exact chemical shifts will be influenced by the electronic effects of the substituents.
-
Hydroxyl Proton (~9.0-11.0 ppm): A broad singlet, which may be exchangeable with D₂O. The chemical shift can vary with concentration and solvent.
¹³C NMR Spectroscopy
-
Phenyl Carbons (~125-140 ppm): Several signals are expected in this region.
-
Pyridine Carbons (~110-160 ppm): Five distinct signals are expected for the carbons of the pyridine ring. The carbon bearing the hydroxyl group will be significantly downfield, as will the carbon attached to the phenyl group. The carbon attached to the chlorine will also be shifted.
-
Tautomerism Consideration: It is important to note that 3-hydroxypyridine can exist in equilibrium with its zwitterionic pyridinone tautomer. This can lead to broadening of signals or the appearance of two sets of signals in the NMR spectra depending on the solvent and temperature.[10][11]
Mass Spectrometry (Electron Ionization)
-
Molecular Ion (M⁺): An intense molecular ion peak is expected at m/z 205.
-
Isotope Peak (M+2): Due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 207 with about one-third the intensity of the M⁺ peak is a key diagnostic feature.[12][13]
-
Fragmentation: Common fragmentation pathways may include the loss of HCl (M-36), CO (from the hydroxyl group), and cleavage of the phenyl group.[14][15]
Infrared (IR) Spectroscopy
-
O-H Stretch (~3200-3600 cm⁻¹): A broad band characteristic of a hydroxyl group involved in hydrogen bonding.[16]
-
C=C and C=N Stretching (~1400-1600 cm⁻¹): Multiple sharp bands corresponding to the aromatic rings.
-
C-O Stretching (~1200-1300 cm⁻¹): A strong band for the phenolic C-O bond.
-
C-Cl Stretching (~700-800 cm⁻¹): A band in the fingerprint region.
Potential Applications and Biological Relevance
While no specific biological activities have been reported for 5-Chloro-6-phenylpyridin-3-ol, its structural motifs are present in compounds with a wide range of therapeutic applications.
-
Kinase Inhibition: Many kinase inhibitors feature substituted pyridine and phenyl rings. The scaffold of 5-Chloro-6-phenylpyridin-3-ol could be a starting point for the design of inhibitors targeting various kinases involved in cancer and inflammatory diseases.
-
Antimicrobial and Antifungal Agents: Chloro-substituted aromatic and heterocyclic compounds have a rich history as antimicrobial and antifungal agents.[17][18] The title compound could be explored for its activity against various pathogens.
-
CNS-active Agents: The pyridine scaffold is a common feature in drugs targeting the central nervous system.[1] The lipophilicity imparted by the phenyl and chloro groups may allow for blood-brain barrier penetration.
-
Scaffold for Combinatorial Chemistry: 5-Chloro-6-phenylpyridin-3-ol, with its reactive hydroxyl group, is an excellent starting material for the generation of compound libraries through derivatization, enabling high-throughput screening for various biological targets.
The following workflow illustrates a potential screening cascade for evaluating the biological potential of this compound.
Caption: A potential workflow for biological evaluation.
Safety and Handling
No specific safety data sheet (SDS) is available for 5-Chloro-6-phenylpyridin-3-ol. However, based on the general properties of related chloro-aromatic and heterocyclic compounds, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from strong oxidizing agents.
-
Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.
Conclusion
5-Chloro-6-phenylpyridin-3-ol (CAS 1355070-34-6) is a chemical entity with significant potential in the field of drug discovery, owing to its combination of a 3-hydroxypyridine core with chloro and phenyl substituents. While direct experimental data is currently scarce, this guide has provided a robust theoretical and predictive framework to aid researchers. The proposed synthetic route, predicted spectral characteristics, and discussion of potential applications offer a solid starting point for further investigation. As with any novel compound, the predictive data presented here should be validated through rigorous experimentation. It is our hope that this guide will stimulate and facilitate future research into this promising molecule.
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